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Compound of Interest

4-(Tetrahydro-furan-2-ylmethoxy)-
Compound Name:
phenylamine

Cat. No.: B1308983

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with potential applications in
pharmaceutical research and development. Its structure, featuring an aniline core linked to a
tetrahydrofuran moiety via a methoxy bridge, presents a unique scaffold for the design of novel
therapeutic agents. This technical guide aims to provide a comprehensive overview of the
available spectral data and a plausible synthetic route for this compound. However, a thorough
search of scientific literature and chemical databases reveals a significant lack of publicly
available experimental spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. While the
compound is listed by several chemical suppliers, detailed characterization data such as H
NMR, 3C NMR, IR, and mass spectrometry are not provided.

In the absence of direct experimental data, this guide will present predicted spectral information
and a generalized synthetic protocol based on established chemical principles for analogous
structures. It is crucial to note that the following information should be considered theoretical
and requires experimental verification.

Predicted Spectral Data

Due to the absence of experimentally obtained spectra, the following tables summarize
predicted spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are
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based on computational models and analysis of structurally similar compounds.

Predicted *H NMR Spectral Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
~6.7-6.8 d 2H Ar-H (ortho to -O)
~6.6-6.7 d 2H Ar-H (ortho to -NHz2)
~4.2-4.3 m 1H O-CH (in THF ring)
~3.8-4.0 m 2H O-CH:z (exocyclic)
~3.7-3.9 m 2H O-CHz2 (in THF ring)
~35 brs 2H -NH:2

-CH2-CH2- (in THF
~1.8-2.1 m 4H

ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCls. Actual values may

vary.

Predicted **C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~ 152 Ar-C-O

~ 141 Ar-C-NH:z

~116 Ar-CH (ortho to -O)

~ 115 Ar-CH (ortho to -NH2)
~77 O-CH (in THF ring)
~73 O-CH:z (exocyclic)

~ 68 O-CHz (in THF ring)
~ 30 -CH2- (in THF ring)

~ 25 -CHz- (in THF ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCIs. Actual values may

vary.

Predicted Key IR Absorptions

Wavenumber (cm~?) Intensity Assignment

3450-3300 Strong, Broad N-H stretch (aniline)
3050-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic)
1620-1580 Strong C=C stretch (aromatic)
1510-1480 Strong N-H bend (aniline)

1250-1200 Strong C-O-C stretch (aryl ether)
1100-1000 Strong C-O-C stretch (aliphatic ether)

Predicted Mass Spectrometry Data
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miz Interpretation

193.24 [M]* (Molecular lon)

108 [H2N-CeH4-O]*

85 [CsHeO]* (tetrahydrofurfuryl fragment)

Proposed Synthetic Pathway and Experimental

Protocol

A plausible method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the
Williamson ether synthesis, a well-established reaction for forming ethers. This would involve
the reaction of a p-aminophenoxide salt with a suitable tetrahydrofurfuryl halide or tosylate.

Signaling Pathway of the Proposed Synthesis

Reactants

Deprotonation
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Caption: Proposed Williamson ether synthesis for 4-((tetrahydrofuran-2-yl)ymethoxy)aniline.

General Experimental Protocol
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» Deprotonation of p-Aminophenol: To a solution of p-aminophenol in a suitable polar aprotic
solvent (e.g., DMF or acetonitrile), a strong base (e.g., sodium hydride or potassium
carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
The mixture is stirred until the evolution of gas ceases, indicating the formation of the p-
aminophenoxide salt.

¢ Nucleophilic Substitution: Tetrahydrofurfuryl chloride or bromide is added dropwise to the
reaction mixture. The reaction is then allowed to warm to room temperature and may require
heating (e.g., 60-80 °C) for several hours to proceed to completion. The progress of the
reaction should be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature and quenched with water. The aqueous layer is extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
then purified by column chromatography on silica gel to afford the desired 4-
((tetrahydrofuran-2-yl)methoxy)aniline.

o Characterization: The purified product should be thoroughly characterized by spectroscopic
methods (*H NMR, 3C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow Diagram
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:
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:
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:
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Caption: General experimental workflow for the synthesis and analysis of the target compound.
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Conclusion

While 4-((tetrahydrofuran-2-yl)methoxy)aniline is a commercially available compound, there is a
notable lack of published experimental spectral data. This guide has provided a theoretical
framework for its spectral properties and a plausible synthetic route. It is imperative that
researchers undertaking the synthesis and use of this compound perform thorough
experimental characterization to validate its structure and purity. The information presented
here serves as a valuable starting point for such investigations in the fields of medicinal
chemistry and drug discovery.

¢ To cite this document: BenchChem. [Spectral Data of 4-((tetrahydrofuran-2-
yl)methoxy)aniline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308983#spectral-data-of-4-tetrahydrofuran-2-yl-
methoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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